molecular formula C9H12FNO2 B13045004 3-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol

3-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol

Cat. No.: B13045004
M. Wt: 185.20 g/mol
InChI Key: WTIWATGLMYUBBD-SSDLBLMSSA-N
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Description

3-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenol moiety, which is known for its reactivity and biological activity, combined with an amino alcohol group, which adds to its versatility in chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorophenol and (1S,2S)-1-amino-2-hydroxypropane.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenol ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological macromolecules, while the fluorophenol moiety can participate in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
  • 3-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Comparison:

  • The position of the fluorine atom on the phenol ring can significantly influence the compound’s reactivity and biological activity.
  • 3-((1S,2S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-[(1S,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1

InChI Key

WTIWATGLMYUBBD-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)F)O)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)O)N)O

Origin of Product

United States

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